6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole
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Overview
Description
6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of a fluorine atom, a prop-1-en-2-yl group, and a benzo[d]oxazole ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-fluoro-2-aminophenol with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe in biochemical assays to study enzyme interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylbenzo[d]oxazole
- 6-Fluoro-2-ethylbenzo[d]oxazole
- 6-Fluoro-2-(prop-1-en-2-yl)benzoxazole
Uniqueness
6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various research applications .
Properties
IUPAC Name |
6-fluoro-2-prop-1-en-2-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHGIRCPGAHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=C(O1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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